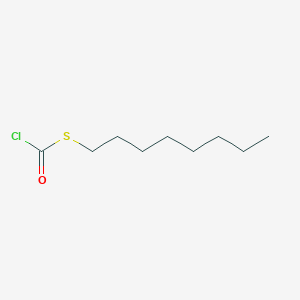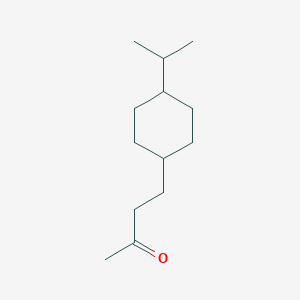
4-(4-Propan-2-ylcyclohexyl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Propan-2-ylcyclohexyl)butan-2-one, commonly known as 4-PrO-2-Ket or 4-PrO-2-Phenyl, is a synthetic compound belonging to the family of arylcyclohexylamines. It is a designer drug that has been gaining popularity in the research community due to its unique chemical structure and potential therapeutic applications.
科学的研究の応用
4-PrO-2-Ket has been studied extensively for its potential therapeutic applications. It has been found to possess analgesic, anesthetic, and anti-inflammatory properties. It has also been shown to have potential as a treatment for depression, anxiety, and other psychiatric disorders. Additionally, 4-PrO-2-Ket has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The exact mechanism of action of 4-PrO-2-Ket is not fully understood. However, it is believed to act on the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. By binding to the NMDA receptor, 4-PrO-2-Ket can modulate the release of neurotransmitters such as glutamate and dopamine, leading to its analgesic, anesthetic, and anti-inflammatory effects.
生化学的および生理学的効果
4-PrO-2-Ket has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin, leading to its potential use as a treatment for depression and anxiety. It has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
実験室実験の利点と制限
One of the main advantages of 4-PrO-2-Ket is its unique chemical structure, which makes it a valuable tool for studying the NMDA receptor and its role in various physiological and pathological conditions. However, its use in lab experiments is limited by its potential toxicity and the lack of information regarding its long-term effects.
将来の方向性
There are several future directions for research on 4-PrO-2-Ket. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of depression and anxiety. Additionally, further research is needed to determine the long-term effects of 4-PrO-2-Ket and its potential toxicity.
合成法
The synthesis of 4-PrO-2-Ket involves the reaction of cyclohexanone with 2-bromo-2-methylpropane in the presence of a strong base such as sodium hydroxide. The resulting product is then subjected to a reduction reaction using lithium aluminum hydride to yield 4-PrO-2-Ket. The purity of the final product can be improved by recrystallization using a suitable solvent.
特性
CAS番号 |
10534-34-6 |
|---|---|
製品名 |
4-(4-Propan-2-ylcyclohexyl)butan-2-one |
分子式 |
C13H24O |
分子量 |
196.33 g/mol |
IUPAC名 |
4-(4-propan-2-ylcyclohexyl)butan-2-one |
InChI |
InChI=1S/C13H24O/c1-10(2)13-8-6-12(7-9-13)5-4-11(3)14/h10,12-13H,4-9H2,1-3H3 |
InChIキー |
VRMCAAQYOVUHND-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC(CC1)CCC(=O)C |
正規SMILES |
CC(C)C1CCC(CC1)CCC(=O)C |
その他のCAS番号 |
10534-34-6 |
同義語 |
4-(4-propan-2-ylcyclohexyl)butan-2-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



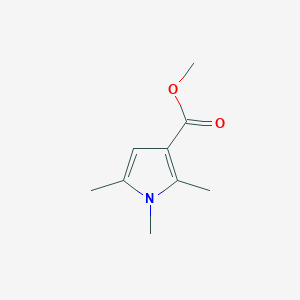
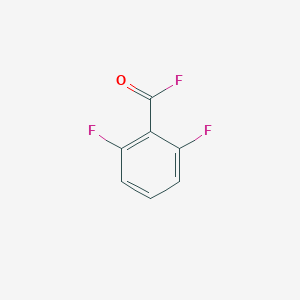
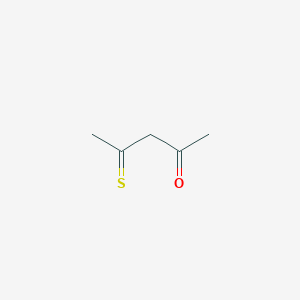

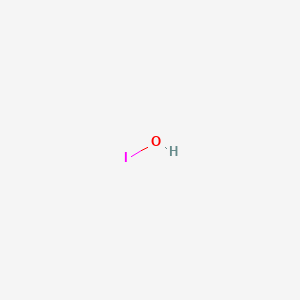

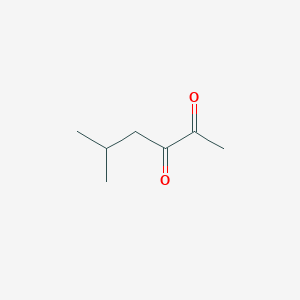
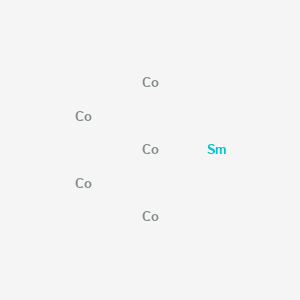
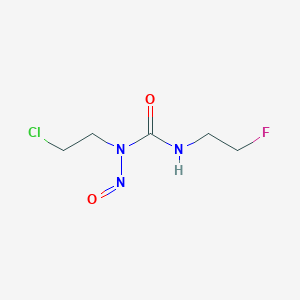
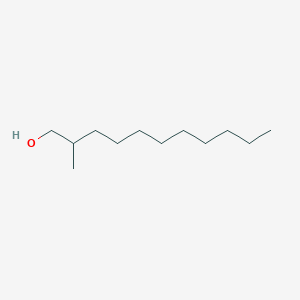
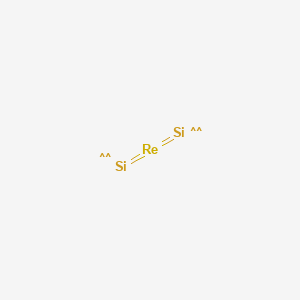
![(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B78881.png)
